REACTION_CXSMILES
|
[CH2:1]([C:3]([CH2:8][OH:9])([CH2:6][OH:7])[CH2:4][CH3:5])[OH:2].[C:10]([O:15]C)(=[O:14])[C:11]([CH3:13])=[CH2:12]>[O-2].[Ca+2].[Cl-].[Li+].COC1C=CC(O)=CC=1>[C:10]([OH:15])(=[O:14])[C:11]([CH3:13])=[CH2:12].[C:10]([OH:15])(=[O:14])[C:11]([CH3:13])=[CH2:12].[C:10]([OH:15])(=[O:14])[C:11]([CH3:13])=[CH2:12].[CH2:1]([C:3]([CH2:8][OH:9])([CH2:6][OH:7])[CH2:4][CH3:5])[OH:2] |f:2.3,4.5,7.8.9.10|
|
Name
|
|
Quantity
|
600 kg
|
Type
|
reactant
|
Smiles
|
C(O)C(CC)(CO)CO
|
Name
|
|
Quantity
|
3348 kg
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC
|
Name
|
|
Quantity
|
5 kg
|
Type
|
catalyst
|
Smiles
|
[O-2].[Ca+2]
|
Name
|
|
Quantity
|
1 kg
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Li+]
|
Name
|
|
Quantity
|
0.1 kg
|
Type
|
catalyst
|
Smiles
|
COC1=CC=C(O)C=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
96 °C
|
Type
|
CUSTOM
|
Details
|
stirred tank reactor
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
provided with agitator, steam
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
DISTILLATION
|
Details
|
distillation column and condenser
|
Type
|
STIRRING
|
Details
|
the mixture is stirred
|
Type
|
ADDITION
|
Details
|
a total of 151 kg of MMA containing 0.12 kg of hydroquinone monomethyl ether and 0.016 kg of 4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl in dissolved form are introduced into the column runback during the course of the reaction
|
Type
|
CUSTOM
|
Details
|
drops below 70° C.
|
Type
|
CUSTOM
|
Details
|
at the top of the column of 85° C.
|
Type
|
CUSTOM
|
Details
|
is collected in a separate vessel for reuse as raw material in the next batch
|
Type
|
CUSTOM
|
Details
|
bottom of 115° C.
|
Type
|
DISTILLATION
|
Details
|
When no more MMA distills off
|
Type
|
FILTRATION
|
Details
|
as filter aid
|
Type
|
FILTRATION
|
Details
|
freed of the catalyst by washcoat filtration
|
Type
|
CUSTOM
|
Details
|
The filtrate is fed into a continuous evaporator (area: 2 m2)
|
Type
|
CUSTOM
|
Details
|
an evaporator temperature of 142° C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)O.C(C(=C)C)(=O)O.C(C(=C)C)(=O)O.C(O)C(CC)(CO)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1420 kg | |
YIELD: CALCULATEDPERCENTYIELD | 80.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |